![molecular formula C18H19F2N5O2 B2697513 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034334-21-7](/img/structure/B2697513.png)

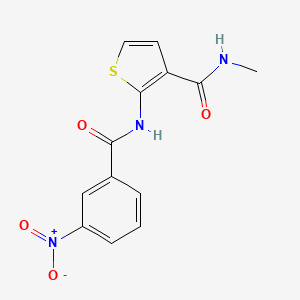

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a cyclohexyl group, an oxadiazole ring, and an imidazo[1,2-a]pyridine group. The presence of these groups could potentially confer a wide range of chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially engage in a variety of intermolecular interactions, contributing to the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the oxadiazole and imidazo[1,2-a]pyridine rings. These atoms could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, similar to the compound , has been documented. A one-pot condensation method has been employed to create novel bicyclic systems, with predictions of their biological activities presented based on PASS (Prediction of Activity Spectra for Substances) results. These compounds, including those with structures related to the query compound, have shown potential in various biological applications (Kharchenko, Detistov, & Orlov, 2008).

Medicinal Chemistry and Drug Metabolism

In the realm of medicinal chemistry, imidazo[1,2-a]pyrimidine derivatives have been studied for their ability to inhibit tumor growth in prostate cancer, highlighting the importance of the imidazo[1,2-a]pyridine moiety. Alterations to this moiety have been made to reduce rapid metabolism by aldehyde oxidase (AO), indicating its significance in developing therapeutically viable compounds (Linton et al., 2011).

Environmental and Material Science Applications

The compound's related moieties have been utilized in synthesizing thermally stable polyimides for environmental applications, such as the removal of heavy metal ions from aqueous solutions. These studies demonstrate the versatility of such compounds in various fields beyond biological applications (Mansoori & Ghanbari, 2015).

Antiparasitic Activity

Research has also explored the antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, indicating the potential use of compounds with similar structures in combating parasitic infections (Sundberg et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been found to modulate potassium channels , which play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes.

Mode of Action

If it indeed acts on potassium channels like its similar compounds , it may alter the flow of potassium ions across the cell membrane, thereby affecting the electrical potential of the cell.

Biochemical Pathways

Modulation of potassium channels can influence various cellular processes, including cell signaling, muscle contraction, and neurotransmission .

Result of Action

Modulation of potassium channels can lead to changes in cell excitability, signaling, and other cellular functions .

Safety and Hazards

properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O2/c1-11-15(25-9-3-2-4-13(25)22-11)17(26)21-10-14-23-16(24-27-14)12-5-7-18(19,20)8-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYJFNIQTULFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)

![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)

![4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2697442.png)

![N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2697444.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2697448.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)

![2,5-dichloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2697451.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2697453.png)